molecular formula C9H16N4 B14610054 1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane CAS No. 61033-68-9

1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane

Cat. No.: B14610054
CAS No.: 61033-68-9
M. Wt: 180.25 g/mol
InChI Key: QLKLOGPFADPKFF-UHFFFAOYSA-N
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Description

1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

The synthesis of 1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane can be achieved through several synthetic routes. Common methods include:

    Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.

    Wallach synthesis: This method uses glyoxal and ammonia in the presence of an acid catalyst.

    Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.

    Alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Amino nitrile synthesis: This method involves the reaction of amino nitriles with aldehydes or ketones

Chemical Reactions Analysis

1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper catalysts). Major products formed from these reactions include substituted imidazole derivatives and cyclic compounds .

Scientific Research Applications

1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the versatility of its chemical reactions, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

61033-68-9

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-[3-(4,5-dihydro-1H-imidazol-2-yl)propyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C9H16N4/c1(2-8-10-4-5-11-8)3-9-12-6-7-13-9/h1-7H2,(H,10,11)(H,12,13)

InChI Key

QLKLOGPFADPKFF-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CCCC2=NCCN2

Origin of Product

United States

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